molecular formula C17H18F3N3O B2666490 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2034556-27-7

3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Katalognummer: B2666490
CAS-Nummer: 2034556-27-7
Molekulargewicht: 337.346
InChI-Schlüssel: NKVIZJGKZNRHCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H18F3N3O and its molecular weight is 337.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N2OC_{15}H_{15}F_3N_2O. Its structure features a piperidine ring substituted with a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. The most active analogs showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to the inhibition of key metabolic pathways in cancer cells.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic mechanisms.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the compound's potency. SAR studies have revealed that modifications to the pyrazole and piperidine moieties can enhance or diminish biological activity. For example:

  • Positioning of Functional Groups : Substituents on the phenyl ring can modulate lipophilicity and electronic properties, affecting cellular uptake and interaction with biological targets.
  • Ring Substitutions : Variations in the piperidine ring can influence receptor binding affinities and selectivity for specific cancer types.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested for their antitumor effects in vitro, showing promising results against various cancer cell lines with mechanisms involving apoptosis induction .
  • Trifluoromethyl Group Influence : Research has demonstrated that trifluoromethylated compounds exhibit enhanced potency against serotonin reuptake inhibitors due to improved interactions with target proteins .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeTarget Cell LineIC50 (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
Enzyme Inhibition5-HT Uptake6-fold increase compared to non-fluorinated analog
Apoptosis InductionVarious-

Eigenschaften

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVIZJGKZNRHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.